molecular formula C11H9Cl2NO2 B13708062 3-(4,7-Dichloro-3-indolyl)propanoic Acid

3-(4,7-Dichloro-3-indolyl)propanoic Acid

Cat. No.: B13708062
M. Wt: 258.10 g/mol
InChI Key: QGZGRKMEQIKETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,7-Dichloro-3-indolyl)propanoic Acid is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-(4,7-Dichloro-3-indolyl)propanoic Acid typically involves the modification of indole derivatives. One common method involves the esterification of 5,7-dichloroindole-3-acetic acid, followed by methoxycarbonylation, methylation, and double hydrolysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-(4,7-Dichloro-3-indolyl)propanoic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(4,7-Dichloro-3-indolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(4,7-Dichloro-3-indolyl)propanoic Acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its dichloro substitution, which imparts specific chemical reactivity and biological activity not seen in other indole derivatives.

Properties

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.10 g/mol

IUPAC Name

3-(4,7-dichloro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H9Cl2NO2/c12-7-2-3-8(13)11-10(7)6(5-14-11)1-4-9(15)16/h2-3,5,14H,1,4H2,(H,15,16)

InChI Key

QGZGRKMEQIKETG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=CN2)CCC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.